REACTION_CXSMILES
|
C1(N=C=O)C=CC=CC=1.CC1(C)OC2C(N3C=NC4C3=NC=NC=4[NH:40][C:41]([NH:43][C:44]3[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=3)=[O:42])OC(C(NC3C=C(C=CC=3)C(O)=O)=O)C2O1>>[C:44]1([NH:43][C:41]([NH2:40])=[O:42])[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OC2C(O1)C(OC2C(=O)NC=2C=C(C(=O)O)C=CC2)N2C1=NC=NC(=C1N=C2)NC(=O)NC2=CC=CC=C2)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |